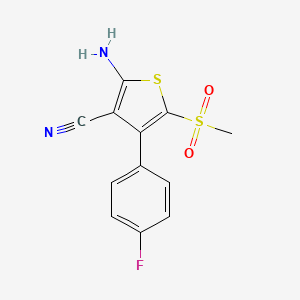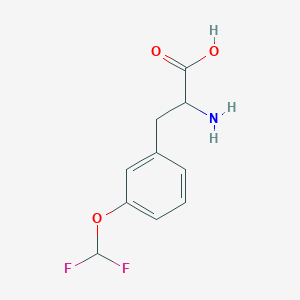
2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-4-(4-fluorophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile est un composé organique synthétique qui appartient à la famille des thiophènes. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. Ce composé particulier est caractérisé par la présence d’un groupe amino, d’un groupe fluorophényl, d’un groupe méthylsulfonyl et d’un groupe carbonitrile liés au cycle thiophène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-4-(4-fluorophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du cycle thiophène : En partant d’un précurseur approprié, le cycle thiophène peut être construit par des réactions de cyclisation.
Introduction de groupes fonctionnels : Les groupes amino, fluorophényl, méthylsulfonyl et carbonitrile peuvent être introduits par diverses réactions de substitution, impliquant souvent des réactifs comme les amines, les fluorobenzènes, les chlorures de sulfonyle et les cyanures.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend la sélection de réactifs économiques, l’optimisation des conditions de réaction (température, pression, solvants) et la garantie d’un rendement et d’une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-4-(4-fluorophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogénures, amines, chlorures de sulfonyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes aromatiques ou aliphatiques.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, comme l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des effets anti-inflammatoires, anticancéreux ou antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux, comme les polymères ou les colorants.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mécanisme D'action
Le mécanisme d’action du 2-Amino-4-(4-fluorophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires comme les enzymes, les récepteurs ou l’ADN. La présence de groupes fonctionnels comme les groupes amino et fluorophényl peut influencer son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-4-(4-chlorophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile
- 2-Amino-4-(4-bromophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile
- 2-Amino-4-(4-méthylphényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile
Unicité
Le 2-Amino-4-(4-fluorophényl)-5-(méthylsulfonyl)thiophène-3-carbonitrile est unique en raison de la présence du groupe fluorophényl, qui peut influencer considérablement ses propriétés chimiques et biologiques. Les atomes de fluor sont connus pour améliorer la stabilité et la lipophilie des composés, ce qui peut améliorer leurs propriétés pharmacocinétiques.
Propriétés
Formule moléculaire |
C12H9FN2O2S2 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-amino-4-(4-fluorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3 |
Clé InChI |
QBUIWTFUTMNFDC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)




![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
